molecular formula C12H20N2O2 B13134267 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate

1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate

Cat. No.: B13134267
M. Wt: 224.30 g/mol
InChI Key: CJDLCKAHUNULNN-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms and a carboxylate group at the 2-position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate typically involves the reaction of 1,3-di-tert-butylimidazolium chloride with a suitable base, such as sodium hydroxide or potassium carbonate, in the presence of carbon dioxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a continuous flow system to optimize the production process and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di-tert-butylimidazolium chloride
  • 1,3-Di-tert-butylimidazolium bromide
  • 1,3-Di-tert-butylimidazolium iodide
  • 1,3-Di-tert-butylimidazolium tetrafluoroborate

Comparison

1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate is unique among its similar compounds due to the presence of the carboxylate group at the 2-position of the imidazole ring. This functional group imparts distinct chemical and biological properties to the compound, such as increased solubility in polar solvents and enhanced reactivity towards nucleophiles. Additionally, the carboxylate group allows for the formation of stable metal complexes, which are useful in catalysis and coordination chemistry .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1,3-ditert-butylimidazol-1-ium-2-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)13-7-8-14(12(4,5)6)9(13)10(15)16/h7-8H,1-6H3

InChI Key

CJDLCKAHUNULNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C[N+](=C1C(=O)[O-])C(C)(C)C

Origin of Product

United States

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